d-cyclohexylalaninol

説明

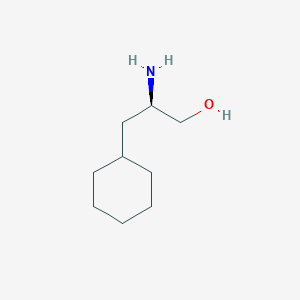

®-2-Amino-3-cyclohexylpropan-1-ol is a chiral amino alcohol with a cyclohexyl group attached to the third carbon of the propanol chain

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-cyclohexylpropan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-cyclohexyl-2-oxopropanal using chiral catalysts or reagents to achieve the desired enantiomeric purity.

Industrial Production Methods: Industrial production of ®-2-Amino-3-cyclohexylpropan-1-ol may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to ensure high yield and enantiomeric excess.

Types of Reactions:

Oxidation: ®-2-Amino-3-cyclohexylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Cyclohexyl ketones or aldehydes.

Reduction: Various cyclohexyl alcohol derivatives.

Substitution: Substituted amino alcohols.

科学的研究の応用

Chemical Synthesis

D-Cyclohexylalaninol is primarily utilized in the synthesis of peptides and peptidomimetics. Its structural properties make it an excellent building block in solid-phase peptide synthesis due to its stability and ease of deprotection. The Fmoc (9-fluorenylmethoxycarbonyl) group often protects the amino group during synthesis, facilitating the formation of peptide bonds without unwanted side reactions.

Table 1: Properties of this compound in Peptide Synthesis

| Property | Description |

|---|---|

| Stability | High stability under synthetic conditions |

| Deprotection | Easily removed Fmoc group |

| Application | Building block for peptides and peptidomimetics |

Biological Applications

In biological research, this compound plays a crucial role in the development of peptide-based drugs. It has been studied for its potential to influence protein-protein interactions and serve as a template for designing enzyme inhibitors. For instance, studies have shown that derivatives of cyclohexylalanine can selectively bind to specific receptors, enhancing our understanding of their physiological effects .

Case Study: D-Cyclohexylalanine in Drug Development

A notable study involved the synthesis of [1-deamino-4-cyclohexylalanine]arginine vasopressin (d[Cha4]AVP), which exhibited high affinity for V1b receptors. This compound demonstrated significant potential in stimulating ACTH secretion while retaining some antidiuretic activity. Such findings highlight the therapeutic potential of this compound derivatives in treating conditions related to hormone regulation .

Industrial Applications

This compound is also explored in industrial applications, particularly in the production of functional materials such as hydrogels and self-assembling nanostructures. Its unique structural properties facilitate the creation of materials with specific mechanical and chemical characteristics, making it valuable in material science.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Hydrogel Production | Used to create hydrogels with tailored properties |

| Nanostructures | Facilitates self-assembly processes |

Therapeutic Potential

Recent research has indicated that cyclohexylalanine derivatives may have protective effects against mitochondrial dysfunction. A study on CMP3013, a derivative containing cyclohexylalanine, showed efficacy in mitigating acute kidney injury by preserving mitochondrial structure and function. This suggests that this compound could be pivotal in developing therapies for mitochondrial-related disorders .

Case Study: CMP3013 and Mitochondrial Protection

In mouse models of acute kidney injury, CMP3013 demonstrated significant protective effects by reducing reactive oxygen species (ROS) levels and improving ATP production. The results indicated that this compound could restore kidney function by preventing mitochondrial damage, showcasing its therapeutic potential .

作用機序

The mechanism of action of ®-2-Amino-3-cyclohexylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

(S)-2-Amino-3-cyclohexylpropan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activities.

2-Amino-3-phenylpropan-1-ol: A structurally similar compound with a phenyl group instead of a cyclohexyl group.

2-Amino-3-methylpropan-1-ol: Another similar compound with a methyl group in place of the cyclohexyl group.

Uniqueness: ®-2-Amino-3-cyclohexylpropan-1-ol is unique due to its chiral nature and the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. These characteristics make it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

生物活性

d-Cyclohexylalaninol, a derivative of cyclohexylalanine, has garnered attention in recent years for its potential biological activities, particularly in the context of peptide design and therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various studies, and implications for future research.

Overview of this compound

This compound is an amino alcohol that has been studied for its role in modulating biological processes through its incorporation into peptides. Its unique structure allows it to influence peptide stability and interactions with biological targets.

-

Cell Penetration and Localization :

- Studies have indicated that peptides containing this compound exhibit enhanced cell permeability. This is crucial for therapeutic agents targeting intracellular pathways. For instance, CMP3013, a peptide incorporating cyclohexylalanine, demonstrated effective cell penetration through endocytosis mechanisms, particularly via cholesterol-mediated pathways .

- Mitochondrial Function :

- Cytotoxicity and Peptide Assembly :

Efficacy in Case Studies

Several studies have highlighted the efficacy of this compound-containing peptides in various biological contexts:

- Acute Kidney Injury Models : In murine models of acute kidney injury, administration of CMP3013 led to significant reductions in blood urea nitrogen (BUN) and creatinine levels, indicating improved renal function. Histological analyses showed less tubular damage and reduced inflammatory markers in treated groups compared to controls .

- Inflammatory Responses : In vitro studies demonstrated that treating LPS-primed bone marrow-derived macrophages with this compound derivatives inhibited the release of high-mobility group box 1 protein (HMGB1), a marker associated with inflammation .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Future Directions

The promising biological activities associated with this compound suggest several avenues for future research:

- Therapeutic Applications : Further exploration into the use of this compound-containing peptides as therapeutic agents for conditions such as mitochondrial dysfunction and acute kidney injury.

- Structural Studies : Continued investigation into the structural implications of incorporating cyclohexylalanine into peptide sequences could yield insights into designing more effective drugs.

- Broader Biological Impacts : Understanding the broader implications of these compounds on cellular signaling pathways and their potential roles in other diseases could expand their applicability.

特性

IUPAC Name |

(2R)-2-amino-3-cyclohexylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDRYURVUDZKSG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。